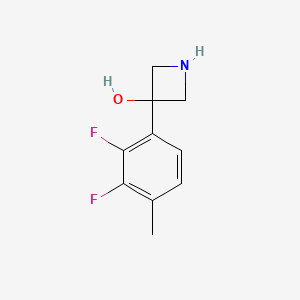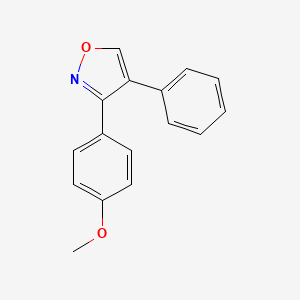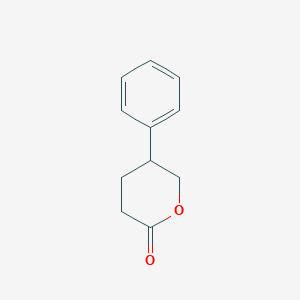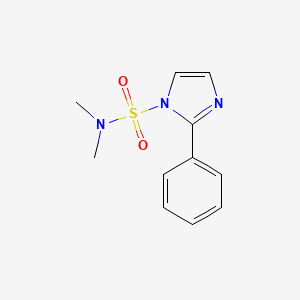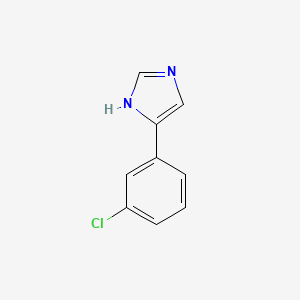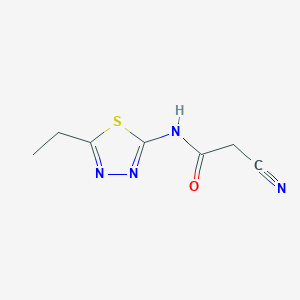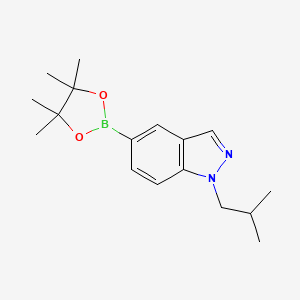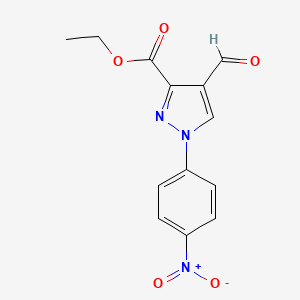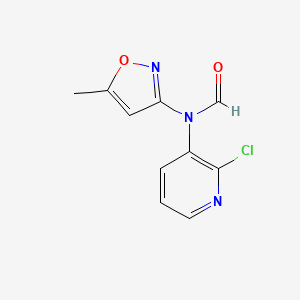
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of organic compounds known as formamides. These compounds are characterized by the presence of a formyl group attached to an amine. This particular compound features a chloropyridine and a methylisoxazole moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide typically involves the reaction of 2-chloropyridine with 5-methylisoxazole in the presence of a formylating agent. Common formylating agents include formic acid or formamide. The reaction conditions may vary, but it generally requires heating and the use of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloropyridin-3-yl)formamide
- N-(5-Methylisoxazol-3-yl)formamide
- N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is unique due to the combination of the chloropyridine and methylisoxazole moieties, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C10H8ClN3O2 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-5-9(13-16-7)14(6-15)8-3-2-4-12-10(8)11/h2-6H,1H3 |
Clave InChI |
AANLGEAGXFKJDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)N(C=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


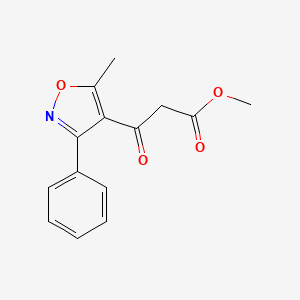
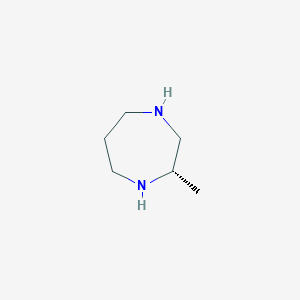
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)

